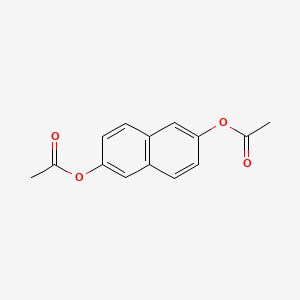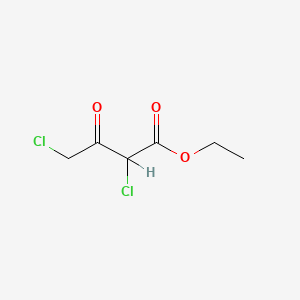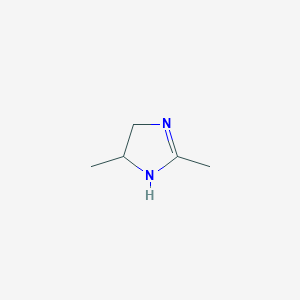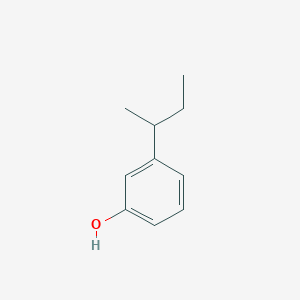
2,6-Diacetoxynaphthalene
Übersicht
Beschreibung
2,6-Diacetoxynaphthalene (DAN) is a solid substance used for laboratory research purposes . It has a molecular formula of C14H12O4 and a molecular weight of 244.25 .
Synthesis Analysis
DAN is produced by subjecting 6-acetoxy-2-acetonaphthone (AAN) to a Baeyer-Villiger oxidation using a peroxy compound, such as peracetic acid, as an oxidant . The AAN is preferably produced by subjecting 2-naphthyl acetate to a Fries rearrangement or 2-naphthol to a Friedel-Crafts acetylation, to produce 6-hydroxy-2-acetonaphthone (HAN), and then acetylating the HAN .
Molecular Structure Analysis
The molecular structure of DAN is characterized by a naphthalene moiety with a ring carbon which bears two acetoxy groups . The crystal structure of DAN has been studied, providing further insights into its molecular structure .
Chemical Reactions Analysis
The primary chemical reaction involved in the production of DAN is the Baeyer-Villiger oxidation of AAN . This reaction is performed under conditions such that the reaction mass contains no more than about 0.1 wt.% of a mineral acid based on the weight of the initially added pure peroxy compound .
Physical And Chemical Properties Analysis
DAN is a solid at 20 degrees Celsius . . The melting point of DAN ranges from 176.0 to 179.0 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
I have conducted a search for the scientific research applications of 2,6-Diacetoxynaphthalene, also known as Naphthalene-2,6-diyl diacetate. However, detailed information on specific applications of this compound in scientific research is not readily available or may not be well-documented online. Below are some general findings from the search:
- 2,6-Diacetoxynaphthalene is listed with its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, and supplier lists .
- There is a patent related to the process for producing 2,6-naphthalenediol and 2,6-diacetoxynaphthalene .
- Naphthalene derivatives have been noted for their high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability. These properties make them promising candidates for applications in organic electronics, photovoltaic devices, and flexible displays .
Chemical Properties and Supplier Information
Patent Information
Naphthalene Derivatives in General
Safety and Hazards
DAN is used for laboratory research purposes and is not intended for drug or household use . In case of exposure, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing. If skin or eye irritation occurs, rinse with water and seek medical advice . It’s important to note that the product is not classified under any hazard class according to Regulation (EC) No 1272/2008 .
Wirkmechanismus
Target of Action
The primary targets of 2,6-Diacetoxynaphthalene are the proteins hemoglobin subunit alpha and hemoglobin subunit beta . These proteins are crucial components of hemoglobin, the molecule in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.
Mode of Action
It is known that the compound interacts with the hemoglobin subunits, potentially altering their function
Biochemical Pathways
The compound’s interaction with hemoglobin suggests it may influence oxygen transport and carbon dioxide removal, but the specific pathways and downstream effects remain to be determined .
Pharmacokinetics
Information on the compound’s bioavailability is also lacking . These factors are critical for understanding the compound’s pharmacokinetics and its potential as a therapeutic agent.
Result of Action
Given its interaction with hemoglobin subunits, it may influence oxygen transport and carbon dioxide removal at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2,6-Diacetoxynaphthalene interacts with its targets and its overall effectiveness. Specific information on how environmental factors influence 2,6-diacetoxynaphthalene is currently lacking .
Eigenschaften
IUPAC Name |
(6-acetyloxynaphthalen-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9(15)17-13-5-3-12-8-14(18-10(2)16)6-4-11(12)7-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUIDPCUTRXCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344189 | |
| Record name | 2,6-Diacetoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diacetoxynaphthalene | |
CAS RN |
22426-47-7 | |
| Record name | 2,6-Diacetoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structure of 2,6-Diacetoxynaphthalene based on the research?
A1: The research paper focuses on determining the crystal structure of 2,6-Diacetoxynaphthalene using X-ray diffraction. [] This technique allows scientists to understand the arrangement of molecules within the crystal lattice, providing valuable insights into the compound's physical and chemical properties. While the abstract doesn't provide specific details about the determined structure, it indicates that this research contributes to the understanding of 2,6-Diacetoxynaphthalene at a molecular level.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)






